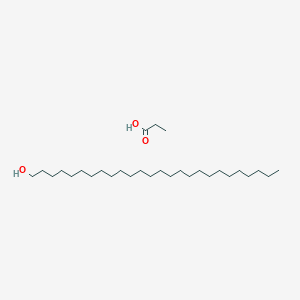![molecular formula C16H10N2OS B15170180 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one CAS No. 879282-19-6](/img/structure/B15170180.png)
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound features a unique structural motif that combines a thiazole ring with an isoquinoline moiety, making it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds smoothly, yielding the desired thiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Applications De Recherche Scientifique
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying antibacterial, antifungal, and antiviral properties.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and infectious diseases.
Industry: The compound’s unique structure makes it useful in developing new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes, disrupting cellular functions and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyridines: These compounds share a similar thiazole ring structure but differ in the fused heterocyclic system.
Thiazolo[5,4-d]thiazoles: These compounds feature a thiazole-thiazole fusion, offering different biological activities.
Pyrano[2,3-d]thiazoles: These derivatives have a pyran ring fused to the thiazole, providing unique chemical properties.
Uniqueness
2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one is unique due to its combination of a thiazole ring with an isoquinoline moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
879282-19-6 |
|---|---|
Formule moléculaire |
C16H10N2OS |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-phenyl-4H-[1,3]thiazolo[4,5-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-12-9-5-4-8-11(12)13-14(17-15)18-16(20-13)10-6-2-1-3-7-10/h1-9H,(H,17,19) |
Clé InChI |
BKGKFBSZLYWKFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)

![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)



![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
